Home > Products > Screening Compounds P39211 > 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one
6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one - 630422-44-5

6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

Catalog Number: EVT-2830361
CAS Number: 630422-44-5
Molecular Formula: C11H9F3N2O3
Molecular Weight: 274.199
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, known for its diverse biological activities and potential applications in pharmaceuticals. Quinazolinones are characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring. This specific compound possesses two methoxy groups and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties.

Source

The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is reported in various scientific literature, with methods involving reactions of substituted anthranilic acids and other precursors. This compound has been explored for its potential in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting various diseases.

Classification

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazoline derivatives, which are known for their pharmacological significance, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through several synthetic pathways:

  1. Methyl Esterification: The process begins with methyl esterification of 4,5-dimethoxy-2-nitrobenzoic acid. This reaction generates a methyl ester that serves as a key intermediate.
  2. Solid-Phase Fusion Reaction: The methyl ester is then subjected to a solid-phase fusion reaction with urea at elevated temperatures (135–185 °C). This step facilitates the formation of the quinazoline core structure.
  3. Cyclization: Following the fusion reaction, cyclization occurs to yield the final product. The method emphasizes stability and low-cost reagents, making it practical for large-scale synthesis .

Technical Details

The synthetic route typically involves controlling reaction conditions such as temperature and reagent ratios to optimize yield and purity. The use of stable intermediates allows for easier handling during the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one features:

  • Quinazoline Core: A bicyclic structure comprising a benzene ring fused to a pyrimidine ring.
  • Substituents: Two methoxy groups (-OCH₃) located at positions 6 and 7, and a trifluoromethyl group (-CF₃) at position 2.

Data

The molecular formula is C₁₃H₁₂F₃N₃O₂, with a molecular weight of approximately 303.25 g/mol. The presence of fluorine atoms enhances lipophilicity and may improve biological activity.

Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
  2. Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to ortho or para positions on the aromatic ring.
  3. Condensation Reactions: The compound may also participate in condensation reactions with aldehydes or ketones to form more complex structures .

Technical Details

Understanding the reactivity of this compound is crucial for its application in drug design and development. Reaction conditions such as temperature, solvent choice, and catalysts can significantly impact the outcomes.

Mechanism of Action

Process

The mechanism of action for compounds like 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Quinazolinones have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  2. Receptor Modulation: These compounds may modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Data

Studies have demonstrated that quinazolinone derivatives exhibit significant activity against various cancer cell lines, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity is influenced by the presence of electron-withdrawing groups like trifluoromethyl and electron-donating groups like methoxy.

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterization but are not explicitly detailed in available literature.

Applications

Scientific Uses

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new anti-cancer drugs targeting specific pathways involved in tumor growth.
  2. Biological Research: Used in studies investigating enzyme inhibition and receptor interactions within cellular systems.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex quinazoline derivatives with tailored biological activities.
Introduction to Quinazolin-4(3H)-one Scaffolds in Drug Discovery

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades. These nitrogen-containing heterocycles first gained prominence with the development of antihypertensive agents like prazosin in the 1970s. Subsequent structural modifications revealed their protean bioactivity, leading to FDA-approved drugs such as the EGFR inhibitor erlotinib for non-small cell lung cancer and the antimalarial agent febrifugine. The core structure’s synthetic versatility allows strategic substitutions at positions 2, 6, and 7, enabling precise modulation of electronic properties, steric bulk, and pharmacokinetic profiles. Early derivatives primarily featured halogen or alkyl groups at the 2-position, but the introduction of methoxy groups at C6 and C7 demonstrated enhanced blood-brain barrier penetration in neuroactive compounds, as seen in anxiolytic derivatives explored in the 1990s [2] [6].

Table 1: Key Therapeutic Milestones of Quinazolinone Derivatives

Time PeriodRepresentative Drug/CompoundTherapeutic AreaStructural Features
1970sPrazosinHypertension2-Piperazinyl, fused quinazoline
1990sErlotinib precursorOncology (EGFR)6,7-Dimethoxy, anilino at C4
2000sFebrifugine derivativesAntimalarial2-Substituted, 3-position modification
2010s6,7-Dimethoxy-2-(trifluoromethyl) derivativesMulti-target agents2-CF₃, 6,7-dimethoxy

Emergence of 6,7-Dimethoxy-2-(Trifluoromethyl)quinazolin-4(3H)-one as a Pharmacophore

The specific compound 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (C₁₁H₉F₃N₂O₃; PubChem CID: 135742363) exemplifies strategic optimization of the quinazolinone core [1]. The 6,7-dimethoxy substitution enhances planarity and promotes π-π stacking interactions with aromatic residues in enzyme binding pockets, while simultaneously improving solubility through weakened crystal lattice energy. Computational analyses reveal that the 2-trifluoromethyl group contributes unique electronic effects: 1) The strong electron-withdrawing nature (-I effect) increases electrophilicity at N3 and C4, enhancing hydrogen-bond acceptor capacity; 2) The CF₃ group’s lipophilicity (π-hydrophobic parameter = 0.88) improves membrane permeability.

Synthetic accessibility underpins its emergence as a pharmacophore. As detailed in patent CN1150948A, a scalable route starts with methyl anthranilate, proceeding through nitration, reduction, and ring closure with urea under acidic conditions [5]. The critical 2-trifluoromethyl group is typically introduced via cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with trifluoroacetic anhydride or trifluoromethyl-containing building blocks, achieving yields >75% in optimized processes. This synthetic efficiency facilitated rapid exploration of structure-activity relationships (SAR), revealing that the 6,7-dimethoxy/2-CF₃ combination confers superior kinase inhibition (IC₅₀ < 100 nM in EGFR mutants) compared to mono-methoxy or chloro analogs [1] [5].

Table 2: Impact of Substituents on Quinazolinone Bioactivity

PositionSubstituentKey Property ContributionsBiological Consequences
2CH₃Moderate lipophilicityReduced kinase selectivity
2ClElectron-withdrawalEnhanced cytotoxicity
2CF₃Strong -I effect, high lipophilicityImproved kinase affinity & cell penetration
6,7HUnmodified planarityLow DNA intercalation
6,7OCH₃Electron-donation, steric guidanceIncreased enzyme binding specificity

Rationale for Dual-Target Drug Design Involving Quinazolinone Cores

Dual-target drug design leverages the inherent polypharmacology of quinazolinones to address complex diseases like cancer and metabolic disorders. The 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one scaffold exhibits a unique capacity to engage simultaneously with kinase and non-kinase targets. Molecular docking studies indicate that the dimethoxy groups form stable hydrogen bonds with polar residues in ATP-binding pockets (e.g., hinge region of EGFR), while the trifluoromethyl group engages in hydrophobic contacts with allosteric sites on lipid-regulating enzymes like HMG-CoA reductase [1] [3].

This bifunctionality is exemplified in antihyperlipidemic research, where closely related derivatives significantly reduced serum cholesterol (by 38–42%) and triglycerides (by 29–33%) in rodent models – outperforming standard agents like atorvastatin. Crucially, these compounds also elevated HDL levels by 22–25%, a therapeutic outcome rarely achieved with single-target statins [6]. In oncology contexts, the scaffold inhibits parallel signaling pathways: 1) Tyrosine kinase activity (EGFR, VEGFR); 2) DNA topoisomerase I/II, triggering synergistic apoptosis. Such multi-target engagement circumvents compensatory resistance mechanisms observed with selective inhibitors. The physicochemical profile of this compound (LogP ~2.1, polar surface area 65 Ų) aligns with Lipinski’s criteria for oral bioavailability, further supporting its utility as a versatile pharmacophore [3] [6].

Table 3: Dual-Target Activities of 6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one Derivatives

Biological Target PairTherapeutic ApplicationPotency (IC₅₀ or % Modulation)Advantages Over Single-Target Agents
EGFR + Topoisomerase IIOncology (solid tumors)85 nM + 220 nMReduced resistance emergence
HMG-CoA reductase + PPARαHyperlipidemia42% cholesterol ↓, 22% HDL ↑Comprehensive lipid profile correction
COX-2 + 5-LOXInflammation78% PGE₂ inhibition, 65% LTB₄ ↓Balanced eicosanoid control

Properties

CAS Number

630422-44-5

Product Name

6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

IUPAC Name

6,7-dimethoxy-2-(trifluoromethyl)-3H-quinazolin-4-one

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.199

InChI

InChI=1S/C11H9F3N2O3/c1-18-7-3-5-6(4-8(7)19-2)15-10(11(12,13)14)16-9(5)17/h3-4H,1-2H3,(H,15,16,17)

InChI Key

MOVTXYVMTFUFHJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.